N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1039933-69-1
VCID: VC11641523
InChI: InChI=1S/C16H16N2O3/c1-10-2-4-12(9-13(10)17)18-16(19)11-3-5-14-15(8-11)21-7-6-20-14/h2-5,8-9H,6-7,17H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol

N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

CAS No.: 1039933-69-1

Cat. No.: VC11641523

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide - 1039933-69-1

Specification

CAS No. 1039933-69-1
Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
IUPAC Name N-(3-amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Standard InChI InChI=1S/C16H16N2O3/c1-10-2-4-12(9-13(10)17)18-16(19)11-3-5-14-15(8-11)21-7-6-20-14/h2-5,8-9H,6-7,17H2,1H3,(H,18,19)
Standard InChI Key MFQAWAUKKKUROS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)N

Introduction

Chemical Identity and Structural Characteristics

N-(3-Amino-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide belongs to the class of benzodioxine derivatives, which are bicyclic compounds featuring fused benzene and dioxane rings. The compound’s IUPAC name reflects its substitution pattern: a carboxamide group at the 6-position of the benzodioxine ring and a 3-amino-4-methylphenyl moiety attached via the amide nitrogen.

Molecular Architecture

The canonical SMILES string (CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)N) reveals a planar benzodioxine core (positions 1–4) fused to a benzene ring (positions 5–10). The 6-carboxamide group connects to a meta-aminophenyl substituent bearing a para-methyl group. This arrangement introduces steric hindrance near the amino group while maintaining conjugation across the benzodioxine system.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₃
Molecular Weight284.31 g/mol
Hydrogen Bond Donors2 (NH₂ and CONH)
Hydrogen Bond Acceptors4 (2 ether O, CONH O, NH₂)
Rotatable Bonds4
Topological Polar Surface87.7 Ų

The compound’s moderate polarity (TPSA = 87.7 Ų) suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), though experimental solubility data remain unpublished.

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives with 3-amino-4-methylaniline. A standard approach employs carbodiimide-mediated peptide coupling (e.g., EDCI or DCC) in anhydrous dichloromethane or THF:

Benzodioxine-6-carboxylic acid+3-Amino-4-methylanilineEDCI, DMAPTarget Compound\text{Benzodioxine-6-carboxylic acid} + \text{3-Amino-4-methylaniline} \xrightarrow{\text{EDCI, DMAP}} \text{Target Compound}

Reaction conditions require strict temperature control (0–5°C) to minimize side reactions, such as over-acylation of the aniline’s amino group. Post-synthesis purification typically involves column chromatography using silica gel and a gradient of ethyl acetate in hexane.

Quantity (mg)Price (USD/mg)
10–50$12.80
51–200$9.45
201–500$7.20

All shipments comply with IATA regulations for non-hazardous solids.

Future Research Directions

Priority Investigations

  • ADMET Profiling: Determine absorption, distribution, metabolism, excretion, and toxicity in rodent models.

  • Target Deconvolution: Apply phage display libraries to identify protein targets.

  • Synthetic Methodology: Develop transition-metal-catalyzed coupling to improve yield.

Collaborative Opportunities

  • Academia-Industry Partnerships: Screen compound libraries against neglected disease targets (e.g., Chagas disease).

  • Government Grants: Pursue NIH R01 funding for mechanistic studies.

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